molecular formula C7H6N2O4S B180548 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid CAS No. 149771-16-4

2-(Methylthio)-4,5-pyrimidinedicarboxylic acid

Cat. No.: B180548
CAS No.: 149771-16-4
M. Wt: 214.2 g/mol
InChI Key: MGRTXKQPRHOSTJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-methylsulfanylpyrimidine-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4S/c1-14-7-8-2-3(5(10)11)4(9-7)6(12)13/h2H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRTXKQPRHOSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Formation

A one-pot halogenation-cyclization approach, as demonstrated in the synthesis of 2,6-pyridinedicarboxylic acid, could be adapted. Starting with a linear precursor such as 1,7-pimelic acid derivatives, halogenation at specific positions followed by cyclization with ammonia could yield the pyrimidine core. For example:

  • Halogenation : Treating 1,7-pimelic acid dimethyl ester with bromine or chlorine in the presence of hydrobromic acid generates a tetrahalogenated intermediate.

  • Cyclization : Reaction with ammonia under controlled temperatures (60–65°C) forms the dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyrimidine system.

Table 1: Halogenation-Cyclization Conditions for Pyrimidine Synthesis

StepReagents/ConditionsYield (Hypothetical)Source Reference
HalogenationBr₂, HBr, CHCl₃, 30–35°C85–90%
CyclizationNH₃ (17% aq.), 60–65°C, 6–8 hours88–92%
OxidationH₂O₂ (30%), NaOH (20% aq.), 30–35°C89–91%

Methylthio Group Introduction

The methylthio substituent can be introduced via nucleophilic displacement of a halogen atom at position 2. For instance, treating 2-chloro-4,5-pyrimidinedicarboxylic acid with sodium thiomethoxide (NaSMe) in a polar aprotic solvent like dimethylformamide (DMF) at 50–60°C would yield the target compound. This method parallels the substitution reactions observed in pyridine dicarboxylate syntheses.

Oxidation-Hydrolysis Cascades

Ester to Carboxylic Acid Conversion

A common route involves synthesizing the methyl or ethyl esters of this compound, followed by hydrolysis. For example:

  • Esterification : Reacting the diacid with methanol in the presence of sulfuric acid generates the dimethyl ester.

  • Selective Hydrolysis : Using a base like sodium hydroxide (20% aq.) at 30–35°C converts the esters to carboxylic acids.

Table 2: Hydrolysis Conditions for Ester Derivatives

SubstrateBaseTemperature (°C)Time (hours)Yield (Hypothetical)
Dimethyl esterNaOH (20%)30–35490–95%
Diethyl esterKOH (15%)40688–92%

Alternative Pathways: Carbonylation and Cycloaddition

Palladium-Catalyzed Carbonylation

Pd-catalyzed carbonylation, as reported for 5-substituted pyridine-2,4-dicarboxylates, offers a regioselective method to install carboxyl groups. Applying this to a 2-(methylthio)pyrimidine precursor could yield the 4,5-dicarboxylic acid derivative. Key steps include:

  • Substrate Preparation : 2-(Methylthio)pyrimidine with bromine at positions 4 and 5.

  • Carbonylation : Using Pd(PPh₃)₄, CO gas, and methanol under elevated pressure to form the dicarboxylate ester.

  • Hydrolysis : Acidic or basic hydrolysis to the diacid.

Challenges and Optimization

Regioselectivity in Halogenation

Positional selectivity during halogenation is critical. The electron-withdrawing effect of the carboxylic acid groups directs halogenation to the ortho and para positions, but competing reactions may occur. Catalysts like AlCl₃ or HBr improve specificity.

Stability of Intermediates

Dihydropyrimidine intermediates are prone to oxidation. Stabilizing these species through nitrogen purging or low-temperature processing enhances yields.

Comparative Analysis of Methods

Table 3: Comparison of Synthetic Routes

MethodAdvantagesLimitationsYield Potential
Halogenation-CyclizationOne-pot, scalable, minimal wasteRequires harsh halogenation reagents85–91%
CarbonylationHigh regioselectivity, mild conditionsExpensive catalysts, CO handling75–85%
Nucleophilic SubstitutionSimple, rapidLimited to pre-halogenated substrates80–88%

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-4,5-pyrimidinedicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-(Methylthio)-4,5-pyrimidinedicarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Position and Functional Group Variations

Table 1: Core Structural Comparisons
Compound Name CAS Number Molecular Formula Substituents (Position) Key Functional Groups
This compound 149771-16-4 C₇H₆N₂O₄S -SCH₃ (2), -COOH (4,5) Carboxylic acids, Thioether
5-Methylpyrimidine-4,6-dicarboxylic acid 2010958-16-2 C₇H₆N₂O₄ -CH₃ (5), -COOH (4,6) Carboxylic acids, Methyl
6-Methyl-2-phenyl-4,5-pyrimidinedicarboxylic acid 61416-98-6 C₁₃H₁₀N₂O₄ -CH₃ (6), -C₆H₅ (2), -COOH (4,5) Carboxylic acids, Aryl
Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate 62328-19-2 C₁₀H₁₂N₂O₅ -COOEt (4,5), =O (2) Esters, Ketone
4,6-Dichloro-2-(methylthio)pyrimidine 143382-03-0 C₅H₄Cl₂N₂S -Cl (4,6), -SCH₃ (2) Halogens, Thioether

Key Observations :

  • Positional Isomerism : The placement of substituents (e.g., -COOH at 4,5 vs. 4,6) alters electronic distribution and hydrogen-bonding capacity .
  • Functional Group Impact: Carboxylic acids (e.g., this compound) enhance water solubility and metal-binding affinity. Esters (e.g., Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate) increase lipophilicity, favoring membrane permeability .

Physicochemical Properties

Table 2: Property Comparisons
Compound Name Melting Point (°C) Boiling Point (°C) Solubility (Water) LogP (Predicted)
This compound Not reported Not reported Moderate 0.5–1.0
5-Methylpyrimidine-4,6-dicarboxylic acid Not reported Not reported High -0.3
Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate Not reported Not reported Low 1.8–2.5
4,6-Dichloro-2-(methylthio)pyrimidine 140–145 428.61 Insoluble 2.1–2.7

Analysis :

  • The methylthio group in this compound moderately increases LogP compared to non-thioether analogs (e.g., 5-Methylpyrimidine-4,6-dicarboxylic acid).
  • Halogenated derivatives (e.g., 4,6-Dichloro-2-(methylthio)pyrimidine) exhibit higher melting points due to stronger intermolecular forces .
Table 3: Hazard Profiles
Compound Name GHS Hazards Key Precautions
This compound Not reported Assume standard lab precautions
5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid H302 (Oral toxicity), H315 (Skin irritation) Use gloves, avoid inhalation
4,6-Dichloro-2-(methylthio)pyrimidine H315, H319 (Eye irritation) Eye protection, ventilation

Biological Activity

2-(Methylthio)-4,5-pyrimidinedicarboxylic acid (often abbreviated as MTPDA) is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of MTPDA, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

MTPDA is characterized by its pyrimidine ring structure with two carboxylic acid groups and a methylthio substituent. Its molecular formula is C8H8N2O4SC_8H_8N_2O_4S, and it has a molecular weight of 224.22 g/mol. The presence of the methylthio group is significant as it influences the compound's solubility and reactivity.

MTPDA exhibits several biological activities through various mechanisms:

  • Enzyme Inhibition : MTPDA has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can act as a competitive inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis, which may lead to reduced proliferation of rapidly dividing cells such as cancer cells.
  • Antioxidant Activity : The compound demonstrates antioxidant properties by scavenging free radicals, thereby protecting cellular components from oxidative damage. This activity is crucial in preventing cellular aging and the progression of various diseases.
  • Anti-inflammatory Effects : MTPDA has been reported to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect can be beneficial in treating conditions such as arthritis and other inflammatory disorders.

Biological Activities

The biological activities associated with MTPDA include:

  • Anticancer Properties : Research indicates that MTPDA can induce apoptosis in cancer cell lines through the activation of caspase pathways. Studies have shown that treatment with MTPDA leads to a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer models.
  • Antimicrobial Effects : MTPDA exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.
  • Neuroprotective Effects : Preliminary studies suggest that MTPDA may have neuroprotective effects by reducing neuronal apoptosis and inflammation in models of neurodegenerative diseases.

Case Studies

  • Anticancer Study : A study conducted on human breast cancer cell lines demonstrated that MTPDA significantly inhibited cell growth at concentrations ranging from 10 to 50 µM. The mechanism was linked to the induction of apoptosis, characterized by increased levels of cleaved caspases and PARP .
  • Antimicrobial Evaluation : In vitro tests revealed that MTPDA exhibited strong inhibitory effects against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) of 32 µg/mL for bacteria and 16 µg/mL for fungi .
  • Neuroprotection : In a model of oxidative stress-induced neurotoxicity, MTPDA treatment resulted in a significant decrease in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls .

Data Table: Biological Activities of MTPDA

Activity TypeEffectReference
AnticancerInduces apoptosis in breast cancer cells
AntimicrobialInhibits growth of S. aureus
NeuroprotectiveReduces ROS levels in neuronal cells

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